2,3,5-Trichlor-4-trifluormethylpyridin

Übersicht

Beschreibung

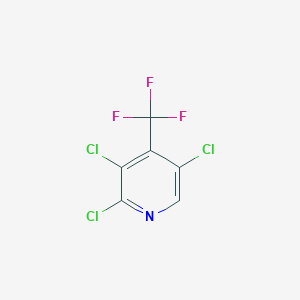

2,3,5-Trichloro-4-trifluoromethyl pyridine is an organic compound with the molecular formula C6HCl3F3N and a molecular weight of 250.43 g/mol . It is a derivative of pyridine, characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to the pyridine ring.

Wissenschaftliche Forschungsanwendungen

2,3,5-Trichloro-4-trifluoromethyl pyridine has several applications in scientific research:

Agrochemicals: It is used as an intermediate in the synthesis of various pesticides and herbicides.

Pharmaceuticals: The compound is also used in the development of pharmaceutical agents.

Material Science: In material science, the compound is used to synthesize fluorinated materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

Target of Action

2,3,5-Trichloro-4-trifluoromethyl pyridine (TCTF) is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TCTF are pests in the agricultural industry . It’s also reported to be a calcitonin gene-related peptide (CGRP) receptor antagonist .

Mode of Action

The biological activities of TCTF derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TCTF with its targets results in the protection of crops from pests .

Biochemical Pathways

It’s known that tctf and its derivatives play a significant role in the agrochemical industry, protecting crops from pests

Result of Action

The result of TCTF’s action is the protection of crops from pests . In the pharmaceutical industry, TCTF derivatives have been used in the development of drugs . For instance, it’s reported to be a CGRP receptor antagonist , which could imply a role in pain modulation.

Biochemische Analyse

Biochemical Properties

2,3,5-Trichloro-4-trifluoromethyl pyridine plays a significant role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating reactions that are crucial for the development of these compounds. For instance, it is involved in nucleophilic displacement reactions, where it interacts with enzymes that catalyze the substitution of chlorine atoms with other functional groups . This interaction is essential for the synthesis of complex molecules used in crop protection and pharmaceuticals.

Cellular Effects

The effects of 2,3,5-Trichloro-4-trifluoromethyl pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 2,3,5-Trichloro-4-trifluoromethyl pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes involved in metabolic pathways. This compound can bind to the active sites of enzymes, preventing them from catalyzing their respective reactions . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5-Trichloro-4-trifluoromethyl pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies.

Dosage Effects in Animal Models

The effects of 2,3,5-Trichloro-4-trifluoromethyl pyridine vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are seen. Toxic effects at high doses include damage to vital organs and disruption of normal metabolic processes.

Metabolic Pathways

2,3,5-Trichloro-4-trifluoromethyl pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s involvement in these pathways is crucial for its role in biochemical reactions and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 2,3,5-Trichloro-4-trifluoromethyl pyridine within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization of this compound within cells can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of 2,3,5-Trichloro-4-trifluoromethyl pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that the compound is present in the right location to interact with its target biomolecules. The compound’s distribution within subcellular compartments can also affect its overall efficacy and impact on cellular processes.

Vorbereitungsmethoden

The synthesis of 2,3,5-Trichloro-4-trifluoromethyl pyridine involves several steps. One common method includes the chlorination and fluorination of pyridine derivatives. For instance, a simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) with transition metal-based catalysts such as iron fluoride can be employed . This method allows for the efficient production of the compound in good yields.

Industrial production methods often involve the use of intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, which is further chlorinated and fluorinated to obtain the desired product . The reaction conditions typically include controlled temperatures and the presence of specific catalysts to ensure high purity and yield.

Analyse Chemischer Reaktionen

2,3,5-Trichloro-4-trifluoromethyl pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the pyridine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Vergleich Mit ähnlichen Verbindungen

2,3,5-Trichloro-4-trifluoromethyl pyridine can be compared with other similar compounds, such as:

2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is also used in agrochemicals and has similar properties but lacks one chlorine atom.

2,3,6-Trichloro-5-(trifluoromethyl)pyridine: This compound has an additional chlorine atom at the 6-position, which can influence its reactivity and applications.

The uniqueness of 2,3,5-Trichloro-4-trifluoromethyl pyridine lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in different fields.

Biologische Aktivität

2,3,5-Trichloro-4-trifluoromethyl pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in agriculture and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with three chlorine atoms and one trifluoromethyl group. Its molecular formula is CClFN, and it exhibits significant lipophilicity due to the presence of fluorine and chlorine atoms, which enhances its bioactivity.

Antimicrobial Activity

Research indicates that 2,3,5-trichloro-4-trifluoromethyl pyridine exhibits potent antimicrobial properties. In various studies, it has shown effectiveness against a range of pathogens:

- Fungi : The compound demonstrated higher fungicidal activity compared to other derivatives. It is utilized in the synthesis of fluazinam, a known fungicide that interferes with respiration biochemistry in fungi .

- Bacteria : It has been reported that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown complete inhibition of growth in Candida pelliculosa and Pullularia pullulans at concentrations as low as 100 parts per million .

Insecticidal Activity

The compound has been evaluated for its insecticidal properties. In laboratory settings, it achieved 100% mortality rates against common pests such as house flies and American cockroaches when applied at concentrations around 500 parts per million . This suggests its potential utility in pest control formulations.

Antiviral Activity

Recent studies have explored the antiviral potential of pyridine derivatives, including 2,3,5-trichloro-4-trifluoromethyl pyridine. While specific data on this compound's antiviral efficacy is limited, related compounds in the pyridine class have shown promise in inhibiting viral replication mechanisms .

The biological activity of 2,3,5-trichloro-4-trifluoromethyl pyridine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways of microorganisms and pests.

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.

Case Study 1: Agricultural Application

In agricultural settings, 2,3,5-trichloro-4-trifluoromethyl pyridine has been tested for its effectiveness as a pesticide. A study showed that when applied to crops infested with fungal pathogens, it significantly reduced disease incidence compared to untreated controls. This underscores its potential as an effective agricultural biocide.

Case Study 2: Laboratory Efficacy

A laboratory study assessing the antimicrobial efficacy found that various concentrations of the compound inhibited growth in multiple bacterial strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting potential for development into new antimicrobial agents.

Research Findings Summary

| Activity | Target Organism | Concentration | Outcome |

|---|---|---|---|

| Antimicrobial | Candida pelliculosa | 100 ppm | Complete growth inhibition |

| Insecticidal | House flies | 500 ppm | 100% mortality |

| Fungicidal | Various fungi | Variable | Higher efficacy than chlorine analogs |

Eigenschaften

IUPAC Name |

2,3,5-trichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3F3N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTBJJNRARXXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608101 | |

| Record name | 2,3,5-Trichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89719-94-8 | |

| Record name | 2,3,5-Trichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.